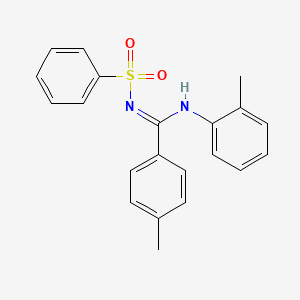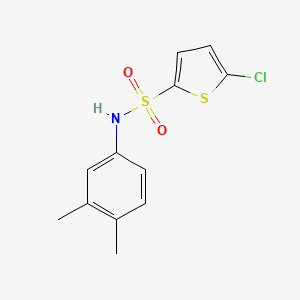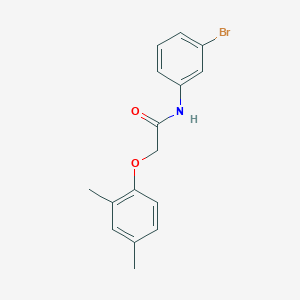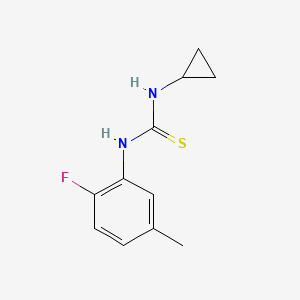
4-methyl-N-(2-methylphenyl)-N'-(phenylsulfonyl)benzenecarboximidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-methyl-N-(2-methylphenyl)-N'-(phenylsulfonyl)benzenecarboximidamide, also known as MPPB, is a chemical compound that has been widely studied for its potential therapeutic applications. This compound belongs to the class of benzimidazole derivatives and has been shown to exhibit a variety of biological activities.
Mecanismo De Acción
The exact mechanism of action of 4-methyl-N-(2-methylphenyl)-N'-(phenylsulfonyl)benzenecarboximidamide is not fully understood. However, it has been suggested that 4-methyl-N-(2-methylphenyl)-N'-(phenylsulfonyl)benzenecarboximidamide may act by inhibiting the activity of the enzyme cyclooxygenase-2 (COX-2), which is responsible for the production of inflammatory mediators such as prostaglandins. 4-methyl-N-(2-methylphenyl)-N'-(phenylsulfonyl)benzenecarboximidamide may also act by modulating the activity of the neurotransmitter dopamine in the brain.
Biochemical and Physiological Effects:
4-methyl-N-(2-methylphenyl)-N'-(phenylsulfonyl)benzenecarboximidamide has been shown to exhibit a variety of biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators such as prostaglandins and cytokines. 4-methyl-N-(2-methylphenyl)-N'-(phenylsulfonyl)benzenecarboximidamide has also been shown to increase the levels of dopamine in the brain, which may contribute to its potential as a treatment for Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-methyl-N-(2-methylphenyl)-N'-(phenylsulfonyl)benzenecarboximidamide in lab experiments is that it exhibits potent anti-inflammatory and analgesic effects, which makes it a useful tool for studying the mechanisms of pain and inflammation. However, one limitation of using 4-methyl-N-(2-methylphenyl)-N'-(phenylsulfonyl)benzenecarboximidamide is that its exact mechanism of action is not fully understood, which makes it difficult to interpret the results of experiments.
Direcciones Futuras
There are several potential future directions for research on 4-methyl-N-(2-methylphenyl)-N'-(phenylsulfonyl)benzenecarboximidamide. One direction is to further investigate its potential as a treatment for Parkinson's disease and other neurological disorders. Another direction is to study its effects on the immune system and its potential as a treatment for autoimmune diseases. Additionally, further research is needed to fully understand the mechanism of action of 4-methyl-N-(2-methylphenyl)-N'-(phenylsulfonyl)benzenecarboximidamide and to develop more potent and selective derivatives of this compound.
Métodos De Síntesis
4-methyl-N-(2-methylphenyl)-N'-(phenylsulfonyl)benzenecarboximidamide can be synthesized by reacting 4-methylbenzene-1,2-diamine with 4-fluorobenzenesulfonyl chloride in the presence of a base such as triethylamine. The resulting product is then treated with 2-methylbenzaldehyde to give 4-methyl-N-(2-methylphenyl)-N'-(phenylsulfonyl)benzenecarboximidamide as a white solid.
Aplicaciones Científicas De Investigación
4-methyl-N-(2-methylphenyl)-N'-(phenylsulfonyl)benzenecarboximidamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit potent anti-inflammatory and analgesic effects in animal models. 4-methyl-N-(2-methylphenyl)-N'-(phenylsulfonyl)benzenecarboximidamide has also been investigated for its potential as a treatment for neuropathic pain, Parkinson's disease, and anxiety disorders.
Propiedades
IUPAC Name |
N'-(benzenesulfonyl)-4-methyl-N-(2-methylphenyl)benzenecarboximidamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O2S/c1-16-12-14-18(15-13-16)21(22-20-11-7-6-8-17(20)2)23-26(24,25)19-9-4-3-5-10-19/h3-15H,1-2H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFWHJSVMBLPUJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=NS(=O)(=O)C2=CC=CC=C2)NC3=CC=CC=C3C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C(=N/S(=O)(=O)C2=CC=CC=C2)/NC3=CC=CC=C3C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N,2-dimethylbenzamide](/img/structure/B5843657.png)

![N-[(benzylamino)carbonothioyl]-2-nitrobenzamide](/img/structure/B5843684.png)
![2-ethoxy-4-({[2-(methylthio)phenyl]amino}methyl)phenol](/img/structure/B5843691.png)



![2-[(3-chlorobenzyl)thio]-N-(3-fluorophenyl)acetamide](/img/structure/B5843723.png)


![5-[(3-bromobenzyl)oxy]-2-methyl-1-benzofuran-3-carboxylic acid](/img/structure/B5843737.png)

![N-ethyl-4-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5843757.png)
